molecular formula C9H6ClFN2O B13168872 2-Chloro-7-fluoro-6-methylquinazolin-4-ol

2-Chloro-7-fluoro-6-methylquinazolin-4-ol

Cat. No.: B13168872
M. Wt: 212.61 g/mol
InChI Key: QGPKUIPJYIIAKM-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-6-methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-6-methylquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chloro-4-fluorobenzonitrile with methyl anthranilate in the presence of a base, followed by cyclization to form the quinazoline ring . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-6-methylquinazolin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazoline derivative, while oxidation can produce a quinazolinone.

Scientific Research Applications

2-Chloro-7-fluoro-6-methylquinazolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-6-methylquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-fluoro-6-methylquinazolin-4-ol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-7-fluoro-6-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-2-5-7(3-6(4)11)12-9(10)13-8(5)14/h2-3H,1H3,(H,12,13,14)

InChI Key

QGPKUIPJYIIAKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(NC2=O)Cl

Origin of Product

United States

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